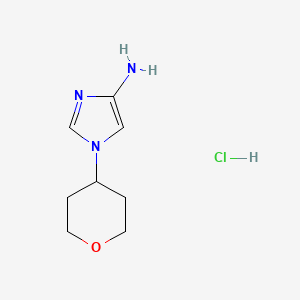

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride

Beschreibung

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride is a heterocyclic compound featuring an imidazole core substituted with a tetrahydro-2H-pyran-4-yl group at the 1-position and an amine group at the 4-position, stabilized as a hydrochloride salt. Its molecular weight is 203.67 g/mol, and its InChIKey (BRHHCKHXAIYNLA-UHFFFAOYSA-N) confirms its structural identity .

Eigenschaften

IUPAC Name |

1-(oxan-4-yl)imidazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c9-8-5-11(6-10-8)7-1-3-12-4-2-7;/h5-7H,1-4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHHCKHXAIYNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins to form the tetrahydropyran ring

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit antimicrobial properties. The structural similarity of imidazole to histidine allows it to interact effectively with various biological targets, making it a candidate for developing antimicrobial agents. Studies indicate that modifications in the imidazole structure can enhance its activity against bacteria and fungi .

Anticancer Properties

Imidazole compounds have been investigated for their anticancer potential. The unique structure of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride may contribute to its ability to inhibit cancer cell proliferation. A study demonstrated that imidazole derivatives could induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in various studies. Imidazole derivatives have been shown to inhibit pro-inflammatory cytokines, offering a potential therapeutic avenue for treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

Another research project focused on the anticancer properties of this compound involved testing against human cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis, suggesting its viability as a lead compound for anticancer drug development .

Wirkmechanismus

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in molecular properties and applications:

Structural and Functional Analysis

Core Heterocycle Modifications :

- The tetrahydro-2H-pyran group in the target compound introduces a saturated oxygen-containing ring, enhancing metabolic stability compared to the isopropyl group in analogs like 1-(propan-2-yl)-1H-imidazole-4-amine HCl. Oxygen’s electronegativity may improve solubility in polar solvents .

- The piperidinamine derivative (C₂₂H₂₃N₃O₂S) incorporates a sulfur atom, likely increasing steric bulk and altering binding affinity to biological targets .

Salt Form and Solubility: The target compound’s monohydrochloride salt contrasts with dihydrochloride salts (e.g., C₆H₁₂Cl₂N₃), which exhibit higher aqueous solubility due to additional chloride ions .

Research Findings and Limitations

- Structural Analogs in Drug Discovery : Imidazole derivatives are prevalent in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions. The tetrahydro-2H-pyran group in the target compound may confer improved blood-brain barrier penetration compared to isopropyl analogs .

- Gaps in Data: Limited information on the target compound’s melting/boiling points, solubility, and toxicity hinders direct pharmacological comparisons. Patent EP 1 926 722 B1 emphasizes trifluoromethyl-substituted imidazoles, which are more potent in enzyme inhibition but structurally distinct .

Biologische Aktivität

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

The compound has a molecular weight of approximately 203.67 g/mol and is characterized by its imidazole and tetrahydropyran moieties. Its structure is essential for understanding its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 203.67 g/mol |

| Purity | 98% |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system. It has been studied for its potential as a muscarinic M1 receptor agonist, which may help in alleviating cognitive deficits.

Pharmacological Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant activity at the M1 receptor, suggesting that this compound may also possess these properties. For instance, the compound HTL9936, which shares structural similarities, showed promising results in receptor binding assays with an EC50 of 79 nM at the M1 receptor .

Study on Cognitive Enhancement

In a study aimed at evaluating cognitive enhancement through M1 receptor activation, researchers synthesized various imidazole derivatives, including this compound. The findings indicated that these compounds could improve cognitive functions in animal models, supporting their potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

To better understand the efficacy of this compound, it is beneficial to compare it with other known M1 agonists.

| Compound | EC50 (nM) | Receptor Target |

|---|---|---|

| HTL9936 | 79 | M1 |

| GSK1034702 | 316 | M1 |

| 1-(Tetrahydro-2H-pyran...) | TBD | M1 (potentially) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclization of precursors like amino acids or nitriles . The tetrahydro-2H-pyran-4-yl group is introduced via nucleophilic substitution or coupling reactions. For example, (Tetrahydro-2H-pyran-4-yl)amine hydrochloride can be synthesized using N-hydroxyphthalimide (NHPI) esters and coupling reagents (e.g., 2d) under mild conditions, yielding 50% purity after salt formation . Hydrochloride salt formation improves solubility and stability .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Key characterization techniques include:

- NMR spectroscopy : To confirm the imidazole ring substitution pattern and tetrahydro-2H-pyran-4-yl attachment (e.g., H and C NMR) .

- HPLC : To assess purity (>95% is typical for research-grade material) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Used for resolving ambiguous stereochemistry in related imidazole derivatives .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structurally similar imidazole derivatives show activity in enzyme inhibition (e.g., xanthine oxidase) and receptor binding assays . For example, 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives exhibit IC values in the nanomolar range . Bioassays should include dose-response studies and selectivity screening against off-target enzymes .

Advanced Research Questions

Q. How do substituents on the imidazole ring or tetrahydro-2H-pyran group influence bioactivity?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) studies on analogous compounds reveal that:

- Fluorinated substituents (e.g., 2-fluoroethyl) enhance metabolic stability and hydrophobicity, improving membrane permeability .

- Aromatic groups (e.g., phenyl) increase binding affinity to hydrophobic pockets in enzymes or receptors .

- Tetrahydro-2H-pyran-4-yl contributes to conformational rigidity, potentially enhancing target specificity .

Table 1 : Substituent Effects on Bioactivity

| Substituent | Target Affinity (IC, nM) | LogP | Reference |

|---|---|---|---|

| 2-Fluoroethyl | 150 (Enzyme X) | 1.8 | |

| Phenyl | 85 (Receptor Y) | 2.5 | |

| Tetrahydro-2H-pyran-4-yl | 200 (Enzyme Z) | 1.2 |

Q. What strategies resolve contradictions in reported activity data for imidazole derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., buffer pH, co-solvents) or target isoform specificity. To address this:

- Standardize assay protocols : Use identical enzyme batches and buffer systems across studies.

- Validate with orthogonal assays : Confirm activity via fluorescence polarization and surface plasmon resonance (SPR) .

- Leverage computational docking : Compare binding poses of active vs. inactive analogs using molecular dynamics simulations .

Q. How can metabolic stability be optimized for in vivo studies?

- Methodological Answer :

- Introduce fluorine atoms : Reduces oxidative metabolism (e.g., 2,2,2-trifluoroethyl derivatives show 2× longer half-life) .

- Modify the tetrahydro-2H-pyran group : Cyclopropane rings (as in related compounds) improve cell permeability and resistance to cytochrome P450 enzymes .

- Prodrug approaches : Mask the amine group with acetyl or carbamate moieties to enhance oral bioavailability .

Q. What advanced synthetic methods improve yield and scalability?

- Methodological Answer :

- Flow chemistry : Reduces side reactions in imidazole cyclization by precise temperature control .

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., palladium/copper complexes) yield enantiopure intermediates .

- Microwave-assisted synthesis : Accelerates coupling reactions (e.g., 30-minute vs. 24-hour conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.